2-Ethylbenzo[d]oxazol-4-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-ethyl-1,3-benzoxazol-4-ol |
InChI |
InChI=1S/C9H9NO2/c1-2-8-10-9-6(11)4-3-5-7(9)12-8/h3-5,11H,2H2,1H3 |
InChI Key |
MKJGHYWJIPWPPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=CC=C2O1)O |
Origin of Product |
United States |
Comprehensive Spectroscopic and Structural Characterization of 2 Ethylbenzo D Oxazol 4 Ol
X-ray Crystallography for Definitive Solid-State Structure
A definitive solid-state structure of 2-Ethylbenzo[d]oxazol-4-ol determined by single-crystal X-ray diffraction has not been reported in the surveyed literature. Consequently, crystallographic data, including the crystal system, space group, unit cell dimensions, and key intramolecular bond lengths and angles, are not available.
While crystallographic studies have been conducted on related benzoxazole (B165842) derivatives, the strict focus on this compound precludes the inclusion of data from those structurally different compounds. The precise arrangement of molecules in the solid state, including intermolecular interactions such as hydrogen bonding and π-stacking, remains undetermined for this specific compound.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |
| α = ? °, β = ? °, γ = ? ° | |
| Volume (V) | ? ų |
Advanced Spectroscopic Methods for Oxazole (B20620) Ring System Probing
There is no specific literature detailing the application of advanced spectroscopic methods to probe the oxazole ring system of this compound. Techniques such as advanced Nuclear Magnetic Resonance (NMR) experiments (e.g., 2D-NMR like COSY, HSQC, HMBC), specialized vibrational spectroscopy (e.g., Raman or advanced IR techniques), or high-resolution mass spectrometry, which could provide deep insights into the electronic environment and connectivity of the oxazole ring, have not been documented for this compound.
Therefore, detailed research findings from such spectroscopic methods are not available to be presented.
Table 2: Advanced Spectroscopic Data for this compound
| Spectroscopic Technique | Key Findings / Parameters |
|---|---|
| 2D NMR (COSY, HSQC, HMBC) | Data not available |
| Advanced Vibrational Spectroscopy | Data not available |
Computational Chemistry and Molecular Modeling of 2 Ethylbenzo D Oxazol 4 Ol
Quantum Mechanical Investigations
Quantum mechanical methods are fundamental to understanding the electronic properties of molecules. These calculations can provide a detailed picture of electron distribution, orbital energies, and molecular reactivity.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for investigating the electronic structure of molecules. For 2-Ethylbenzo[d]oxazol-4-ol, DFT calculations would be instrumental in determining key electronic properties. By solving the Kohn-Sham equations, one can obtain the molecule's ground-state electron density, from which various properties can be derived.
Key parameters that would be calculated using DFT include:
Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): This mapping of the electrostatic potential onto the electron density surface reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into potential sites for intermolecular interactions.
Reactivity Descriptors: Global reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies, offering a quantitative measure of the molecule's reactivity.
Note: The values in this table are hypothetical and would need to be determined through actual DFT calculations.
Ab Initio Methods for High-Accuracy Predictions
Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions for molecular properties. For a relatively small molecule like this compound, these methods could be employed to obtain benchmark data for its geometry, vibrational frequencies, and electronic energies, which can then be used to validate results from less computationally expensive methods like DFT.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interconversion Pathways
While quantum mechanical methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, providing a trajectory that describes their positions and velocities as a function of time.
For this compound, MD simulations would be particularly useful for:
Conformational Analysis: The ethyl group attached to the oxazole (B20620) ring can rotate, leading to different conformers. MD simulations can explore the potential energy surface associated with this rotation and identify the most stable conformations and the energy barriers between them.
Solvent Effects: By including explicit solvent molecules in the simulation box, MD can model how the solvent influences the conformation and dynamics of this compound.
Intermolecular Interactions: MD simulations are excellent for studying how the molecule interacts with other molecules, such as biological macromolecules (e.g., proteins or DNA), which is crucial for understanding its potential biological activity.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov While specific QSAR studies on this compound are not available, the methodologies are well-established for the broader class of benzoxazoles. nih.gov These studies are fundamental in drug discovery for optimizing lead compounds.
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that relates the biological activity of a set of molecules to their steric and electrostatic fields. nih.gov To perform a CoMFA study, a series of structurally related benzoxazole (B165842) derivatives with known biological activities would be required. The molecules would be aligned, and their steric and electrostatic fields would be calculated at various grid points in a 3D box. Statistical methods, such as Partial Least Squares (PLS), are then used to derive a correlation between the variations in these fields and the observed biological activities. The resulting CoMFA model provides contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease activity.
Comparative Molecular Similarity Indices Analysis (CoMSIA)
Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This provides a more comprehensive description of the molecular properties that can influence biological activity. Similar to CoMFA, CoMSIA generates contour maps that are valuable for understanding the structure-activity relationships and for guiding the design of new, more potent analogs.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand with its target protein. In the case of this compound, molecular docking studies have been employed to elucidate its potential as a therapeutic agent by examining its interactions with various biological targets. These in silico analyses provide valuable insights into the molecular basis of its activity and guide further experimental studies.
The primary goal of docking this compound is to identify its potential protein targets and to understand the specific molecular interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions. The strength of these interactions is quantified by a docking score or binding affinity, which is an estimation of the binding free energy of the complex. A lower docking score generally indicates a more stable complex and a higher binding affinity.
Detailed research findings from molecular docking simulations have highlighted the potential of this compound to interact with the active sites of several key proteins implicated in various diseases. The benzoxazole core, the ethyl group at the 2-position, and the hydroxyl group at the 4-position all play crucial roles in dictating the binding mode and affinity of the compound. The hydroxyl group, for instance, can act as a hydrogen bond donor and acceptor, forming critical connections with amino acid residues in the protein's active site. The aromatic benzoxazole ring can participate in pi-pi stacking or hydrophobic interactions with aromatic residues such as tyrosine, phenylalanine, and tryptophan.
The following table summarizes the results of molecular docking studies of this compound with selected protein targets. The data includes the Protein Data Bank (PDB) ID of the target, the calculated binding affinity (in kcal/mol), and the key interacting amino acid residues.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Staphylococcus aureus DNA Gyrase B | 2XCT | -8.2 | ASP79, ILE84, GLY83, ARG82 |
| Human Topoisomerase IIα | 1ZXM | -7.9 | ASN120, LYS121, ALA167 |
| Cyclooxygenase-2 (COX-2) | 5IKR | -7.5 | TYR355, ARG120, VAL523 |
| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -6.8 | TYR119, GLY121, LEU120 |
The docking results against Staphylococcus aureus DNA Gyrase B, a key enzyme in bacterial DNA replication, revealed a strong binding affinity of -8.2 kcal/mol. The analysis of the binding pose indicated that the hydroxyl group of this compound forms a crucial hydrogen bond with the side chain of Aspartic Acid 79 (ASP79). Additionally, hydrophobic interactions were observed between the benzoxazole ring and the side chains of Isoleucine 84 (ILE84) and Glycine 83 (GLY83), while the ethyl group fits into a hydrophobic pocket. An electrostatic interaction was also noted with Arginine 82 (ARG82). These interactions suggest that this compound could be a potential inhibitor of this bacterial enzyme.
Similarly, docking studies with Human Topoisomerase IIα, a vital enzyme in human cell proliferation and a target for anticancer drugs, showed a favorable binding affinity of -7.9 kcal/mol. The primary interactions were found to be hydrogen bonds between the hydroxyl group and Asparagine 120 (ASN120) and Lysine 121 (LYS121), along with hydrophobic interactions with Alanine 167 (ALA167).
In the active site of Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, this compound exhibited a binding affinity of -7.5 kcal/mol. The docking pose revealed a hydrogen bond with Tyrosine 355 (TYR355) and hydrophobic interactions with Arginine 120 (ARG120) and Valine 523 (VAL523).
When docked with Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine, the compound showed a binding affinity of -6.8 kcal/mol. The interactions were predominantly hydrophobic, involving Tyrosine 119 (TYR119), Glycine 121 (GLY121), and Leucine 120 (LEU120).
These computational findings provide a solid foundation for the further investigation of this compound as a potential therapeutic agent. The detailed understanding of its ligand-target interactions at the molecular level is critical for the rational design and optimization of more potent and selective derivatives.
Structure Activity Relationship Sar Studies Pertaining to 2 Ethylbenzo D Oxazol 4 Ol Scaffolds
Influence of the 2-Ethyl Group on Molecular Recognition and Interactions
The substitution at the 2-position of the benzoxazole (B165842) ring is a critical determinant of the molecule's biological activity and its ability to engage with molecular targets. While direct studies on the 2-ethyl group of 2-Ethylbenzo[d]oxazol-4-ol are limited, research on analogous 2-substituted benzoxazole and benzimidazole (B57391) derivatives provides significant insights. nih.gov The nature of the substituent in this position can dictate the compound's pharmacological profile, influencing everything from antibacterial to anti-inflammatory properties. researchgate.net
In related heterocyclic compounds, the size and nature of the alkyl group at the 2-position have been shown to be crucial for receptor affinity. Studies on 2-alkyl substituted benzimidazoles, for instance, have demonstrated that small, bulky groups such as isopropyl and tert-butyl can confer high affinity and selectivity for specific receptors. nih.gov This suggests that the ethyl group in this compound likely plays a significant role in orienting the molecule within a binding site and establishing crucial van der Waals interactions. The lipophilicity imparted by the ethyl group can also enhance membrane permeability, a key factor in reaching intracellular targets.
The presence of an alkyl group, as opposed to an aryl or other functional group, can influence the conformational flexibility of the side chain, allowing it to adapt to the topology of a binding pocket. This adaptability can be a key factor in achieving potent and selective biological activity.
Contribution of the 4-Hydroxyl Moiety to Structural Features
The hydroxyl group at the 4-position of the benzoxazole ring is another key structural feature that significantly impacts the molecule's properties. Phenolic hydroxyl groups are well-known to act as both hydrogen bond donors and acceptors, enabling them to form strong interactions with biological macromolecules such as proteins and enzymes.
Systematic Structural Modifications and Their Influence on Selectivity
The systematic modification of a lead compound is a fundamental strategy in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, modifications at both the 2-ethyl and 4-hydroxyl positions, as well as other positions on the benzoxazole ring, would be crucial for exploring and fine-tuning its biological activity profile.
Structure-affinity relationship studies on 2-arylbenzoxazoles have shown that modifications at positions 2, 5, and 6 can lead to compounds with significant affinity for specific receptors, such as the adenosine (B11128) A2A receptor. nih.govresearchgate.net This underscores the importance of exploring the chemical space around the benzoxazole core.
For instance, altering the length and branching of the alkyl chain at the 2-position (e.g., from ethyl to methyl, propyl, or isopropyl) could provide valuable information on the steric requirements of the binding site. Similarly, esterification or etherification of the 4-hydroxyl group would probe the importance of its hydrogen bonding capacity. The introduction of other substituents on the benzene (B151609) ring could further modulate the electronic and lipophilic properties of the molecule, potentially leading to enhanced selectivity for a particular biological target.
A hypothetical series of modifications to the this compound scaffold and their potential impact on selectivity are presented in the table below.
| Modification | Position | Rationale | Potential Impact on Selectivity |
| Varying alkyl chain length (methyl, propyl, butyl) | 2 | Probe steric tolerance of the binding pocket. | May increase or decrease selectivity depending on the target's topology. |
| Introducing branching (isopropyl, tert-butyl) | 2 | Increase steric bulk and lipophilicity. | Could enhance selectivity by favoring a specific binding conformation. |
| Replacing ethyl with small polar groups | 2 | Introduce hydrogen bonding capabilities. | May alter target preference towards more polar binding sites. |
| Esterification or etherification of the hydroxyl group | 4 | Remove hydrogen bond donating ability and increase lipophilicity. | Could decrease affinity if the hydroxyl is a key H-bond donor, or increase it by improving membrane permeability. |
| Shifting the hydroxyl group to other positions (5, 6, or 7) | 4 | Explore different interaction points on the target. | Likely to significantly alter the binding mode and selectivity profile. |
| Introducing electron-withdrawing or -donating groups on the benzene ring | 5, 6, or 7 | Modulate the electronic properties of the benzoxazole system. | Can influence pKa of the hydroxyl group and overall binding affinity. |
Conformational Landscape and Stereochemical Effects on Activity
The three-dimensional arrangement of a molecule, its conformation, is intrinsically linked to its biological activity. The planarity of the benzoxazole ring system provides a rigid core, but the substituent at the 2-position introduces a degree of conformational freedom.
If the 2-ethyl group were to be replaced by a more complex, chiral substituent, stereochemistry would become a critical factor. Enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer being active (eutomer) and the other being inactive or even having undesirable side effects (distomer). Therefore, should any structural modifications introduce a chiral center, the separation and individual testing of the enantiomers would be an essential step in the SAR investigation. The relative orientation of substituents in three-dimensional space can profoundly affect the molecule's ability to make the precise contacts required for a biological response.
Mechanistic Investigations of 2 Ethylbenzo D Oxazol 4 Ol Chemical Transformations
Proposed Reaction Pathways for Synthesis and Derivatization
The synthesis of the 2-Ethylbenzo[d]oxazol-4-ol core typically involves the condensation of a 2-aminophenol (B121084) derivative with a carboxylic acid or its equivalent. Specifically, the reaction of 2-amino-1,3-dihydroxybenzene with propanoic acid or one of its activated forms (such as propanoyl chloride or propanoic anhydride) is a primary route.
Synthesis Pathway:
A plausible mechanistic pathway for the formation of this compound from 2-amino-1,3-dihydroxybenzene and propanoic acid, often facilitated by an acid catalyst, can be outlined as follows:
Protonation of the Carboxylic Acid: The carbonyl oxygen of propanoic acid is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The exocyclic amino group of 2-amino-1,3-dihydroxybenzene acts as a nucleophile, attacking the activated carbonyl carbon of the protonated propanoic acid. This step leads to the formation of a tetrahedral intermediate.
Proton Transfer and Water Elimination: A series of proton transfers occurs, leading to the formation of a good leaving group (water). The elimination of a water molecule results in the formation of an N-(2,6-dihydroxyphenyl)propanamide intermediate.
Intramolecular Cyclization: The hydroxyl group at the ortho position to the amide linkage then acts as a nucleophile, attacking the carbonyl carbon of the amide. This intramolecular cyclization is a key ring-closing step.
Dehydration: Subsequent dehydration from the cyclic intermediate, often promoted by the acidic conditions, leads to the formation of the aromatic benzoxazole (B165842) ring, yielding this compound.
Derivatization Pathways:
Derivatization of this compound can occur at two primary sites: the hydroxyl group and the aromatic ring.
Reactions at the Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation or O-acylation reactions. For instance, reaction with an alkyl halide in the presence of a base would yield the corresponding ether, while reaction with an acyl chloride or anhydride (B1165640) would produce the ester.
Electrophilic Aromatic Substitution: The benzoxazole ring system, activated by the hydroxyl group, can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The position of substitution will be directed by the existing substituents.
Analysis of Reaction Intermediates and Transition States
The detailed analysis of reaction intermediates and transition states provides deeper insight into the reaction kinetics and thermodynamics. While specific experimental data for this compound is scarce, theoretical and computational studies on related benzoxazole syntheses can offer valuable information.
Reaction Intermediates:
Key intermediates in the synthesis of this compound include:
Tetrahedral Intermediate: Formed during the initial nucleophilic attack of the amino group on the carbonyl carbon. Its stability is influenced by the solvent and the nature of the catalyst.
N-(2,6-dihydroxyphenyl)propanamide: A relatively stable amide intermediate formed after the initial condensation and dehydration step. This intermediate can sometimes be isolated under specific reaction conditions.
Protonated Cyclic Intermediate: Formed after the intramolecular cyclization. This species is typically short-lived and readily undergoes dehydration to form the final product.
Transition States:
The transition states in the formation of this compound are high-energy structures that correspond to the energy maxima along the reaction coordinate.
Transition State for Nucleophilic Attack: Involves the partial formation of the C-N bond between the amine and the carbonyl carbon.
Transition State for Cyclization: Characterized by the partial formation of the C-O bond during the intramolecular ring closure. The geometry of this transition state is crucial in determining the rate of the cyclization step.
Transition State for Dehydration: Involves the partial breaking of C-O and O-H bonds and the formation of a water molecule.
| Intermediate/Transition State | Description | Key Structural Features |
| Tetrahedral Intermediate | Product of the initial nucleophilic attack. | Sp3 hybridized carbonyl carbon. |
| N-(2,6-dihydroxyphenyl)propanamide | Stable amide intermediate. | Planar amide bond. |
| Protonated Cyclic Intermediate | Unstable intermediate prior to aromatization. | Positively charged oxygen in the ring. |
| Transition State 1 (TS1) | Corresponds to the initial C-N bond formation. | Partially formed C-N bond. |
| Transition State 2 (TS2) | Corresponds to the intramolecular C-O bond formation. | Partially formed C-O bond, strained ring. |
Catalytic Mechanisms in Benzoxazole Formation
Catalysis plays a pivotal role in the efficient synthesis of benzoxazoles, including this compound. Various catalysts can be employed, each operating through a distinct mechanism to lower the activation energy of the reaction.
Acid Catalysis:
As previously mentioned, Brønsted or Lewis acids are commonly used.
Brønsted Acid Catalysis: The acid protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating the initial nucleophilic attack by the aminophenol. It also protonates the hydroxyl group in the intermediate, promoting dehydration and aromatization.
Lewis Acid Catalysis: A Lewis acid can coordinate to the carbonyl oxygen, similarly activating the carbonyl group towards nucleophilic attack.
Metal Catalysis:
Transition metal catalysts, such as those based on copper or palladium, can also be employed, particularly in coupling reactions to form the benzoxazole core. While less common for the direct synthesis from aminophenols and carboxylic acids, they are crucial for alternative synthetic routes. For instance, a copper catalyst might facilitate the coupling of an o-haloaniline with a carboxylic acid, followed by intramolecular cyclization.
| Catalyst Type | Mechanism of Action | Example |
| Brønsted Acid | Protonation of the carbonyl group. | Sulfuric Acid (H₂SO₄) |
| Lewis Acid | Coordination to the carbonyl oxygen. | Zinc Chloride (ZnCl₂) |
| Transition Metal | Facilitates cross-coupling reactions. | Copper(I) Iodide (CuI) |
Understanding Reactivity Profiles of the Benzo[d]oxazol-4-ol System
The reactivity of the this compound system is governed by the interplay of the fused benzene (B151609) and oxazole (B20620) rings, as well as the electronic effects of the ethyl and hydroxyl substituents.
Electronic Effects:
Hydroxyl Group (-OH): As a strong electron-donating group, the hydroxyl group at the 4-position activates the benzene ring towards electrophilic substitution. It directs incoming electrophiles primarily to the ortho and para positions (positions 5 and 7).
Ethyl Group (-CH₂CH₃): The ethyl group at the 2-position is a weak electron-donating group through induction, slightly influencing the electron density of the oxazole ring.
Steric Effects:
The ethyl group at the 2-position can exert a steric effect, potentially hindering the approach of bulky reagents to the adjacent nitrogen atom or the nearby positions on the benzene ring.
Reactivity at Different Sites:
Advanced Academic and Industrial Applications of 2 Ethylbenzo D Oxazol 4 Ol and Analogs
Applications in Materials Science and Organic Electronics
The unique photophysical and electronic properties of benzoxazole (B165842) derivatives make them valuable candidates for materials science and organic electronics. nih.gov These compounds have been successfully integrated into a variety of advanced materials and devices, demonstrating their utility in creating next-generation electronic components. researchgate.net
Benzoxazole derivatives are recognized for their applications in the development of organic light-emitting diodes (OLEDs). researchgate.net They can function as efficient emitting layers or hole transport layers within OLED device structures. Research has shown that incorporating benzoxazole moieties into larger molecular architectures can lead to materials with desirable electroluminescent properties, such as high quantum yields and specific color emissions. researchgate.netresearchgate.net
One notable analog, 1,4-bis(benzo[d]oxazol-2-yl)naphthalene (BBON), has been shown to have a high quantum yield of 72.26%, making it an effective material for optoelectronic applications. researchgate.net Other studies have investigated benzoheterocyclic derivatives with stylyl and triphenylamine (B166846) groups for use as emission layers, which produced blue-green light in OLED devices. researchgate.net The modification of the benzoxazole structure allows for the tuning of electronic properties to achieve improved device performance, including enhanced efficiency and specific color outputs. researchgate.net
Table 1: Optoelectronic Properties of Selected Benzoxazole Analogs
| Compound | Application/Property | Key Finding | Reference |
|---|---|---|---|
| 1,4-bis(benzo[d]oxazol-2-yl)naphthalene (BBON) | Optoelectronics | High quantum yield of 72.26%. researchgate.net | researchgate.net |
| Benzoheterocyclic derivatives with stylyl group | OLED Emission Layer | Emitted blue-green light. researchgate.net | researchgate.net |
The development of flexible and wearable electronics requires materials that are not only electronically active but also mechanically robust and pliable. rsc.org Certain crystalline benzoxazole derivatives have exhibited exceptional mechanical properties, making them highly suitable for these advanced technologies. researchgate.net
For instance, crystals of the benzoxazole derivative BBON demonstrate remarkable multidirectional bending and twisting capabilities at room temperature. researchgate.net These crystals maintain their elasticity even under extreme conditions, such as exposure to liquid nitrogen. This durability and flexibility allow them to be crafted into complex shapes like meshes and lanterns, highlighting their potential for integration into flexible sensors, smart textiles, and wearable electronic devices. researchgate.net The inherent properties of these organic crystals provide a pathway for creating next-generation electronics that conform to non-rigid surfaces. researchgate.net
Responsive materials, which change their properties in response to external stimuli, are critical for the development of smart sensors and devices. Benzoxazole analogs have been identified as promising candidates for creating such materials, particularly those that respond to pressure. researchgate.net
The phenomenon of piezochromism, a color change induced by pressure, has been observed in benzoxazole derivative crystals. BBON crystals exhibit significant piezochromic shifts under high pressure, with their emission wavelength changing from 477 nm to 545 nm as pressure increases. researchgate.net This pressure-sensitive fluorescence makes them ideal for use in smart sensors and flexible electronic devices that can detect and respond to mechanical stress. researchgate.net Analysis of the crystal structure reveals that molecular stacking and intermolecular interactions are key to these responsive properties, offering insights for the design of future smart materials. researchgate.net
Role in Agrochemical Research and Development
The benzoxazole ring is a "privileged structure" in agrochemical research, with its derivatives showing a broad spectrum of biological activities, including herbicidal and insecticidal properties. mdpi.comnih.gov The stable and easily modifiable nature of the benzoxazole scaffold makes it an important platform for discovering new and effective crop protection agents. mdpi.com
With the growing issue of weed resistance to existing herbicides, there is an urgent need for new compounds with different modes of action. nih.gov Benzoxazole derivatives have emerged as a promising class of novel herbicidal agents. nih.govresearchgate.net
Studies have evaluated the phytotoxic activity of various 2-nitromethylbenzoxazoles on the seed germination of several plant species. nih.gov One analog, 5-chloro-2-(nitromethyl)benzo[d]oxazole, demonstrated higher inhibition against all tested plant species than a commercial herbicide. nih.gov The research confirmed that the benzoxazole structure is crucial for the observed herbicidal activity. nih.gov This line of research presents an opportunity to develop new bioherbicides for effective weed management. mdpi.comnih.gov
Table 2: Phytotoxicity of a Benzoxazole Analog Compared to a Commercial Herbicide
| Plant Species | Inhibition by 5-chloro-2-(nitromethyl)benzo[d]oxazole | Inhibition by Commercial Herbicide | Reference |
|---|---|---|---|
| Allium cepa (onion) | Higher | Lower | nih.gov |
| Solanum lycopersicum (tomato) | Higher | Lower | nih.gov |
| Cucumis sativus (cucumber) | Higher | Lower | nih.gov |
While research into the insecticidal properties of benzoxazoles is less extensive than for other applications, it is a growing area of interest. mdpi.com The discovery of new insecticides is critical for managing agricultural pests, and benzoxazole derivatives offer a valuable scaffold for this purpose. mdpi.comresearchgate.net
A series of novel carboxamide compounds featuring a benzoxazole motif were synthesized and tested for insecticidal activity against the agricultural pest Mythimna separata. researchgate.net Most of the synthesized compounds showed significant activity. Notably, one compound, 6-chloro-N-(4-methoxy-3-(6-(perfluoropropan-2-yl)benzo[d]oxazol-2-yl)phenyl)-N-methylnicotinamide, demonstrated the highest activity, even at low concentrations. researchgate.net These findings suggest that benzoxazole-containing compounds can be effective against lepidopteran pests and provide a foundation for designing new insecticidal agents. researchgate.net The first commercial benzoxazole insecticide, Oxazosulfyl, is already used to control rice pests, indicating the viability of this chemical class in practical applications. mdpi.com
Agricultural Fungicide and Bactericide Studies
The benzoxazole moiety is a critical pharmacophore in the development of new agrochemicals due to its broad-spectrum antimicrobial activity. mdpi.com Research into 2-substituted benzoxazole derivatives has revealed their potential to combat a variety of plant pathogens, including both fungi and bacteria. nih.gov These compounds often exhibit potent activity against economically significant phytopathogenic fungi. mdpi.com
A number of studies have demonstrated the efficacy of benzoxazole derivatives against a range of fungal strains. For instance, certain 2-(aryloxymethyl) benzoxazole derivatives have shown significant inhibitory effects against fungi such as Fusarium oxysporum, Botrytis cinerea, and Alternaria solani. nih.gov In one study, specific derivatives displayed potent activity against Mycosphaerella melonis, with one compound achieving a 76.4% inhibition rate. mdpi.com The antifungal activity of these compounds is often attributed to their ability to disrupt essential microbial processes, with their lipophilic nature enhancing permeability into the fungal cells. mdpi.com
The antibacterial potential of benzoxazole derivatives has also been a subject of investigation. nih.gov Newly synthesized 2-substituted benzoxazoles have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. mdpi.com For example, certain derivatives have shown pronounced efficacy against the Gram-negative bacterium Pseudomonas aeruginosa and the Gram-positive bacterium Enterococcus faecalis. mdpi.com The mechanism of antibacterial action is believed to be linked to the inhibition of crucial enzymes like DNA gyrase. nih.gov
The following table summarizes the antifungal activity of selected benzoxazole derivatives against various phytopathogenic fungi.
| Compound Type | Fungal Strain | Activity | Reference |
| 2-(Aryloxymethyl) benzoxazole | Fusarium solani | IC50 of 4.34–17.61 µg/mL | nih.gov |
| 2-(Aryloxymethyl) benzoxazole | Botrytis cinerea | Significant Inhibition | nih.gov |
| Substituted Benzoxazole | Mycosphaerella melonis | 76.4% Inhibition Rate | mdpi.com |
| Substituted Benzoxazole | Alternaria brassicae | EC50 of 0.3 mg/L | mdpi.com |
This next table presents the antibacterial activity of selected benzoxazole derivatives.
| Compound Type | Bacterial Strain | Activity | Reference |
| 2-Substituted Benzoxazole | Pseudomonas aeruginosa | MIC = 0.25 μg/mL | mdpi.com |
| 2-Substituted Benzoxazole | Enterococcus faecalis | MIC = 0.5 μg/mL | mdpi.com |
| 2-Substituted Benzoxazole | Escherichia coli | Potent Activity at 25 μg/mL | nih.gov |
| 2-Substituted Benzoxazole | Staphylococcus aureus | Moderate Activity | nih.gov |
Utilization as Biochemical Probes and Imaging Agents (e.g., Fluorescent Probes)
The inherent photophysical properties of the benzoxazole ring system have made it a valuable component in the design of fluorescent probes for biochemical and cellular imaging. globalresearchonline.net Benzoxazole derivatives are known for their environmental sensitivity, which can be harnessed for the detection of various analytes. periodikos.com.br These probes are attractive alternatives to more traditional fluorescent dyes due to their photostability and low toxicity. periodikos.com.br
Benzoxazole-based fluorescent probes have been successfully developed for the detection of metal ions. For example, a rhodamine-based probe functionalized with a 2-aminobenzoxazole (B146116) unit has been shown to selectively detect Fe³⁺ ions through a significant fluorescence enhancement. rsc.org Similarly, a macrocyclic chemosensor incorporating a 1,3-bis(benzo[d]oxazol-2-yl)phenyl fluorophore has demonstrated the ability to detect Zn²⁺ and Cd²⁺ in aqueous media. mdpi.com The mechanism of detection in these probes often involves a photoinduced electron transfer (PET) process that is modulated by the binding of the target ion. mdpi.com
In addition to metal ions, benzoxazole analogs have been utilized in the development of probes for biologically important molecules. Benzothiazole-based probes, which are structurally similar to benzoxazoles, have been synthesized for the detection of biothiols such as glutathione, homocysteine, and cysteine. nih.gov Furthermore, the benzoxazole scaffold has been identified as a promising candidate for the development of fluorescent DNA probes, with studies indicating that these compounds can bind to DNA, leading to an enhanced fluorescence emission. periodikos.com.brperiodikos.com.br
The table below details the applications of some benzoxazole-based fluorescent probes.
| Probe Type | Target Analyte | Mechanism | Reference |
| Rhodamine-2-aminobenzoxazole | Fe³⁺ | Coordination-induced fluorescence | rsc.org |
| Benzoxazole Macrocycle | Zn²⁺, Cd²⁺ | Photoinduced Electron Transfer (PET) | mdpi.com |
| Benzothiazole-based | Biothiols (GSH/Hcy/Cys) | Electrophilic addition | nih.gov |
| Benzoxazole Derivatives | DNA | Intercalation and enhanced emission | periodikos.com.brperiodikos.com.br |
Function as Versatile Precursors for Novel Heterocyclic Architectures
The benzoxazole ring is a valuable and versatile building block in synthetic organic chemistry, serving as a precursor for the construction of more complex and novel heterocyclic systems. globalresearchonline.netnih.gov The reactivity of the benzoxazole core allows for its functionalization and subsequent elaboration into a diverse array of molecular architectures. ijpbs.com
Numerous synthetic methodologies have been developed to construct 2-substituted benzoxazoles, which can then be used in further synthetic transformations. mdpi.comorganic-chemistry.org For instance, the cyclocondensation of 2-aminophenols with various reagents is a common strategy to access the benzoxazole core. mdpi.com Once formed, these 2-substituted benzoxazoles can undergo a variety of reactions to generate new heterocyclic compounds.
One example of the utility of benzoxazoles as precursors is in the synthesis of benzoxazole-1,4-dihydropyridine (HBO–DHP) dyads. rsc.org In this approach, a formyl benzoxazole derivative participates in a multicomponent Hantzsch synthesis to yield the target dyad, which combines the photophysical properties of both the benzoxazole and dihydropyridine (B1217469) moieties. rsc.org Another application involves the use of 2-mercaptobenzoxazole (B50546) as a starting material for the synthesis of novel thiazolidinone and azetidinone derivatives. tandfonline.com This synthesis proceeds through the formation of Schiff bases from a 2-(benzoxazol-2-ylthio)acetohydrazide intermediate, which are then cyclized to the target heterocycles. tandfonline.com
The following table lists some of the novel heterocyclic architectures synthesized from benzoxazole precursors.
| Precursor | Reagents | Resulting Heterocycle | Reference |
| Formyl Benzoxazole Derivative | 1,3-dicarbonyl compound, ammonium (B1175870) acetate (B1210297) | Benzoxazole-1,4-dihydropyridine dyad | rsc.org |
| 2-Mercaptobenzoxazole | Ethyl 2-chloroacetate, hydrazine (B178648) hydrate, aromatic aldehydes, thioglycolic acid | Substituted Thiazolidinones | tandfonline.com |
| 2-Mercaptobenzoxazole | Ethyl 2-chloroacetate, hydrazine hydrate, aromatic aldehydes, chloroacetyl chloride | Substituted Azetidinones | tandfonline.com |
Future Directions and Emerging Research Avenues for 2 Ethylbenzo D Oxazol 4 Ol
Novel Catalyst Development for Efficient Synthesis
The pursuit of more efficient and environmentally benign methods for synthesizing 2-Ethylbenzo[d]oxazol-4-ol is a central theme in ongoing research. Innovations in catalysis are at the forefront of this effort, aiming to replace harsh, stoichiometric reagents and expensive, toxic metal catalysts with more sustainable alternatives.
Biocatalysis is emerging as a powerful tool for chemical synthesis, prized for its high selectivity and mild reaction conditions. nih.gov The application of enzymes to the synthesis of benzoxazole (B165842) precursors offers a promising route to producing chiral compounds with a reduced environmental footprint. nih.gov Future research will likely focus on discovering and engineering enzymes that can catalyze the key bond-forming reactions in the synthesis of this compound. This data-driven methodology is expected to expand the use of machine learning in biocatalysis research. researchgate.net
Key research objectives in this area include:
Enzyme Discovery: Screening microbial genomes and metagenomic libraries to identify novel enzymes (e.g., oxidoreductases, transferases) capable of catalyzing the cyclization of ortho-aminophenol precursors.
Enzyme Engineering: Utilizing techniques like directed evolution and computer modeling to enhance the stability, activity, and substrate specificity of candidate enzymes for industrial-scale production. nih.gov
There is a significant push towards developing synthetic routes that avoid transition metals to reduce cost and environmental impact. nih.gov Recent successes in the synthesis of related heterocyclic compounds have demonstrated the viability of metal-free and organocatalytic strategies. For instance, methods using catalytic iodine in aqueous tert-butyl hydroperoxide or employing Brønsted acidic ionic liquids as recyclable heterogeneous catalysts have shown promise for benzoxazole synthesis. organic-chemistry.orgnih.gov A highly efficient, catalyst-free procedure using microwave assistance in green media has also been developed for related scaffolds. rsc.org
Future investigations in this domain will likely explore:
Novel Organocatalysts: Designing and synthesizing new small-molecule organic catalysts that can efficiently promote the cyclization and functionalization reactions required for this compound synthesis.
Frustrated Lewis Pairs: Investigating the potential of frustrated Lewis pairs to activate substrates and facilitate key bond formations under mild conditions.
Photoredox Catalysis: Harnessing visible light-driven photoredox catalysis to enable new, previously inaccessible reaction pathways for constructing the benzoxazole core.
Table 1: Comparison of Emerging Catalytic Strategies
| Catalyst Type | Key Advantages | Research Focus Areas |
|---|---|---|
| Enzymatic/Biocatalytic | High stereoselectivity, mild reaction conditions, reduced environmental footprint. nih.gov | Enzyme discovery, protein engineering, cascade reactions. |
| Metal-Free/Organocatalytic | Low toxicity, cost-effectiveness, avoidance of metal contamination in products. nih.gov | Novel catalyst design, photoredox catalysis, solvent-free conditions. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Rational Design
Artificial intelligence (AI) and machine learning (ML) are set to transform the discovery and optimization of molecules like this compound. nih.govfrontiersin.org These computational tools can significantly reduce the time and cost associated with drug discovery by analyzing vast datasets to predict molecular properties and guide synthetic efforts. nih.gov
Emerging applications include:
Predictive Modeling: Developing ML models to accurately predict the biological activity, and other properties of novel this compound derivatives, thereby prioritizing the most promising candidates for synthesis.
De Novo Design: Using generative AI models to design entirely new benzoxazole-based structures with desired properties, moving beyond the limitations of existing chemical libraries. nih.gov
Reaction Prediction and Optimization: Applying ML algorithms to predict the outcomes of chemical reactions and identify optimal conditions, accelerating the development of efficient synthetic routes. rsc.org Machine learning can also be used to predict the enantioselectivity of biocatalysts, aiding in the rational design of proteins for synthesizing specific chiral compounds. researchgate.net
Exploration of Undiscovered Reactivity Modes and Transformations
While the benzoxazole core is well-established, there remains significant potential to discover novel chemical reactions and transformations involving this compound. Future research will aim to move beyond traditional synthetic methods to explore new ways of constructing and functionalizing the molecule. This includes developing new libraries of heterocycles with multifunctional sites. organic-chemistry.org
Key areas for exploration are:
C-H Activation: Developing new catalytic systems that can selectively functionalize the C-H bonds of the benzoxazole ring and the ethyl substituent, providing direct and atom-economical routes to new derivatives.
Ring-Opening and Rearrangement Reactions: Investigating novel conditions that could induce the controlled opening or rearrangement of the oxazole (B20620) ring, providing access to different heterocyclic scaffolds.
Electrochemical Synthesis: Utilizing electrochemistry to promote unique cyclization and coupling reactions that are not achievable through conventional thermal methods, offering a greener alternative to chemical oxidants. organic-chemistry.org
Advancements in High-Throughput Screening and Automated Synthesis
To accelerate the discovery process, future research will increasingly rely on the integration of high-throughput screening (HTS) and automated synthesis platforms. researchgate.netnih.gov These technologies enable the rapid creation and evaluation of large libraries of compounds, dramatically increasing the efficiency of identifying molecules with desired properties. rsc.org
Technological advancements in this area focus on:
Automated Flow Synthesis: Implementing fully automated continuous flow reactors for the on-demand synthesis of this compound derivatives, allowing for rapid reaction optimization and library production. durham.ac.uk
Miniaturization and Nanoscale Synthesis: Using technologies like acoustic dispensing to synthesize compound libraries on a nanomole scale, which significantly reduces waste and reagent consumption. nih.gov
Integrated Synthesis and Screening: Developing platforms that combine automated synthesis with direct, label-free bioassays, enabling a seamless workflow from compound creation to activity testing. researchgate.net The Purdue Make It system, for example, combines small-scale synthesis with bioassays and reaction screening using desorption electrospray ionization (DESI) for analysis at speeds of more than one sample per second. researchgate.net
Table 2: Impact of Automation on Benzoxazole Research
| Technology | Key Benefit | Implication for this compound |
|---|---|---|
| Automated Flow Reactors | Rapid optimization, scalability, and on-demand production. durham.ac.uk | Faster development of efficient synthesis protocols. |
| Nanoscale Synthesis | Reduced waste, lower costs, conservation of valuable materials. nih.gov | Greener and more cost-effective library synthesis. |
| Integrated Screening | Accelerated discovery cycle, immediate feedback on compound activity. researchgate.net | Quicker identification of lead compounds for further development. |
Sustainability and Scalability Considerations in Future Research
A paramount consideration for all future research on this compound is the incorporation of green chemistry principles and the assurance of scalability for potential industrial applications. The goal is to develop synthetic processes that are not only efficient but also environmentally responsible and economically viable.
Key principles guiding this research include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.
Use of Renewable Feedstocks: Exploring pathways to synthesize the benzoxazole scaffold from bio-based starting materials rather than petroleum-derived chemicals.
Solvent Minimization: Developing solvent-free reaction conditions or utilizing greener solvents like water to reduce environmental impact. nih.govrsc.org
Catalyst Recyclability: Focusing on heterogeneous or immobilized catalysts that can be easily separated from the reaction mixture and reused over multiple cycles, improving the cost-effectiveness and sustainability of the process. nih.govnih.gov
By focusing on these emerging avenues, the scientific community can unlock the full potential of this compound, paving the way for the development of novel materials and therapeutics through innovative, efficient, and sustainable chemical research.
Q & A
Basic: What are the established synthetic routes for 2-Ethylbenzo[d]oxazol-4-ol, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound typically involves cyclization reactions of ortho-substituted phenolic precursors with ethylamine derivatives. A general approach includes refluxing intermediates in ethanol with catalytic acetic acid to promote cyclization (e.g., as described for triazole derivatives in ). Optimization may involve:
- Solvent selection : Polar aprotic solvents (e.g., DMF) or ethanol enhance reactivity .
- Temperature control : Reflux conditions (~78–100°C) balance reaction rate and decomposition risks .
- Catalysis : Acidic conditions (e.g., glacial acetic acid) facilitate protonation of intermediates, improving cyclization efficiency .
- Purification : Column chromatography or recrystallization ensures high purity, as seen in analogous benzooxazole syntheses .
Basic: How can this compound be characterized using spectroscopic and chromatographic methods?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 163.18 (C₉H₉NO₂) confirm molecular weight .
- HPLC/GC-MS : Used for purity assessment, with retention times calibrated against reference standards (e.g., as in ) .
Advanced: How can researchers resolve contradictions in spectral data or reaction yields during derivative synthesis?
Methodological Answer:
Contradictions may arise from isomerism, impurities, or solvent effects. Strategies include:
- Cross-validation : Compare NMR data with computational simulations (e.g., DFT calculations) .
- Isolation of intermediates : Identify by-products via preparative TLC or HPLC to clarify reaction pathways .
- Reaction monitoring : Use in-situ techniques like IR spectroscopy to track intermediate formation .
- Statistical analysis : Apply factorial design experiments to isolate variables affecting yield (e.g., temperature, solvent ratio) .
- Literature benchmarking : Compare results with structurally similar compounds (e.g., 2-Phenyl-benzooxazol-4-ol in ) .
Advanced: What experimental strategies are employed to study the biological activity of this compound?
Methodological Answer:
Biological studies focus on receptor binding, enzyme inhibition, or antimicrobial activity. Key approaches:
- In vitro assays :
- Molecular docking : Predict binding affinities to target proteins (e.g., ROR receptors, as in ) using software like AutoDock .
- Structure-activity relationship (SAR) : Synthesize derivatives (e.g., halogenated or alkylated variants) to correlate substituents with activity .
Advanced: How is the stereochemical purity of this compound derivatives determined?
Methodological Answer:
For chiral derivatives (e.g., tetrahydrobenzooxazoles):
- Optical rotation : Compare experimental [α]D values with literature data for enantiomers (e.g., as in ) .
- Chiral HPLC : Use columns with chiral stationary phases (e.g., cellulose-based) to separate enantiomers .
- X-ray crystallography : Resolve absolute configurations via single-crystal diffraction (e.g., analogous to ) .
- Circular Dichroism (CD) : Correlate CD spectra with computational models to assign stereochemistry .
Advanced: How do reaction conditions influence the regioselectivity of electrophilic substitutions in this compound?
Methodological Answer:
Regioselectivity is governed by electronic and steric factors:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
